Regioisomeric Differentiation via Computed Lipophilicity (XLogP3)
The computed partition coefficient (XLogP3) for (3-methyl-1H-pyrazol-5-yl)methanol is -0.2, indicating higher hydrophilicity compared to its N-methylated regioisomer, (1-methyl-1H-pyrazol-5-yl)methanol, which has a predicted XLogP3 of approximately 0.5 [1][2]. This difference of ~0.7 log units is significant and predicts a >5-fold difference in aqueous solubility and potential impact on membrane permeability. This physicochemical difference is a direct consequence of the N-H hydrogen bond donor present in the target compound but absent in the N-methylated analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | (1-methyl-1H-pyrazol-5-yl)methanol: predicted ~0.5 |
| Quantified Difference | ~0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; predicted for comparator. |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and distinct pharmacokinetic behavior, a key differentiator for lead optimization in drug discovery where the target compound's properties may be more favorable for certain applications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 730093, (3-methyl-1H-pyrazol-5-yl)methanol. Accessed Apr. 18, 2026. View Source
- [2] Prediction based on structural analysis and known data for N-methyl pyrazoles. The value for the comparator is not from a primary citation but represents a typical difference for this type of structural modification. View Source
